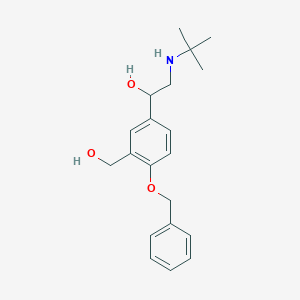
Platensimycin
描述
普拉替霉素是一种天然存在的抗生素化合物,从细菌链霉菌中分离得到。 它于 2006 年首次被默克公司研究人员发现 。 普拉替霉素以其独特的机理而闻名,该机理涉及抑制细菌中的脂肪酸合成,使其成为开发新型抗菌药物的有希望的候选药物 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Platensimycin is a highly selective inhibitor of mammalian as well as bacterial fatty acid synthesis (FAS) . It interacts with the FabF acyl-enzyme intermediate . The discovery of natural congeners of this compound provides one of the ways to understand the relationship of chemical structure and biological function .
Cellular Effects
This compound has shown potent in vitro activities in both cell-free and whole-cell assay systems . It has been observed to enhance glucose oxidation, leading to a net reduction of triglyceride and ambient glucose levels .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the FabF and FabF/H bacterial fatty acid synthesis enzymes . It binds to these enzymes, thereby inhibiting their function .
Dosage Effects in Animal Models
In animal models, the in vitro activities of this compound translated well when dosed with intravenous continuous infusion . Lack of in vivo activity was observed under conventional administration due to poor systemic exposure .
Metabolic Pathways
This compound is involved in the fatty acid synthesis pathway . It interacts with the FabF acyl-enzyme intermediate, thereby inhibiting the synthesis of fatty acids .
准备方法
合成路线和反应条件: 普拉替霉素可以通过一系列复杂的无机反应合成。 其中一个关键步骤涉及形成四环酮内酯结构,这是通过一系列环化反应实现的 。 合成路线通常涉及使用各种试剂和催化剂以促进形成所需的分子结构。 例如,生物启发的磺化迈克尔/醛醇级联反应已被开发用于半合成含硫杂环普拉替霉素衍生物 .
工业生产方法: 普拉替霉素的工业生产涉及发酵链霉菌菌株,这些菌株经过基因改造以过量生产该化合物。 优化发酵培养基和条件,例如使用特定的碳源和氮源,已被证明可以显着提高普拉替霉素的产量 。 例如,在 15-L 发酵罐中,使用含有可溶性淀粉、大豆粉、吗啉丙烷磺酸钠盐和碳酸钙的配方培养基,获得了 1560 mg/L 的最高滴度 .
化学反应分析
反应类型: 普拉替霉素经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以增强其生物活性或创建具有改善特性的类似物至关重要 .
常用试剂和条件: 普拉替霉素化学反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 例如,用于半合成普拉替霉素衍生物的磺化迈克尔/醛醇级联反应涉及使用含硫试剂和催化剂以促进形成所需的产物 .
形成的主要产物: 普拉替霉素化学反应形成的主要产物包括具有修饰结构的各种类似物和衍生物。 这些产物通常对其抗菌活性和其他生物学特性进行评估 .
相似化合物的比较
普拉替霉素属于天然产物家族,其中包括普拉替霉素和普拉替霉素,它们也抑制细菌中的脂肪酸合成 。 虽然普拉替霉素与普拉替霉素具有相似的作用机制,但它通过抑制 FabF 和 FabH 酶而表现出更广泛的活性谱 。 另一方面,普拉替霉素具有不同的结构框架,但仍然靶向相同的脂肪酸合成途径 。 这些化合物及其各种类似物正在被研究作为抗菌剂和抗糖尿病剂的潜力 .
结论
普拉替霉素是一种非凡的化合物,在化学、生物学、医学和工业领域具有巨大的潜力。 它的独特作用机制和抑制细菌中脂肪酸合成的能力使其成为开发新型抗生素和其他治疗剂的有希望的候选药物。 正在进行的研究和开发工作继续探索普拉替霉素及其相关化合物的全部潜力。
属性
IUPAC Name |
3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMAHTTWTVBFL-OFBLZTNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894888 | |
| Record name | Platensimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835876-32-9 | |
| Record name | Platensimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835876-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platensimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835876329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platensimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Platensimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLATENSIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DQ78KOFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


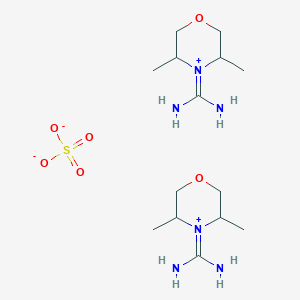
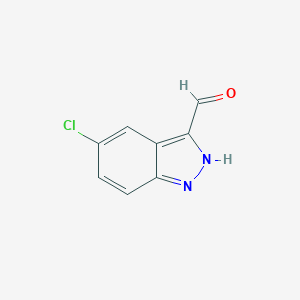
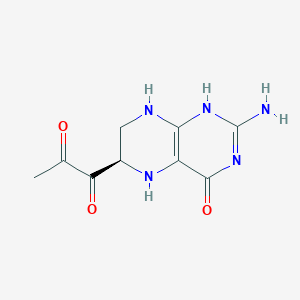
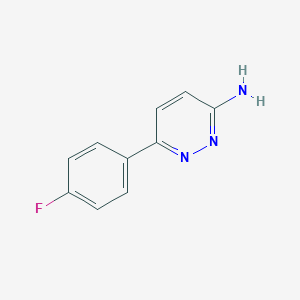
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
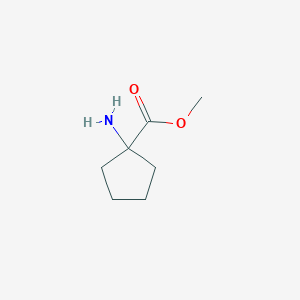
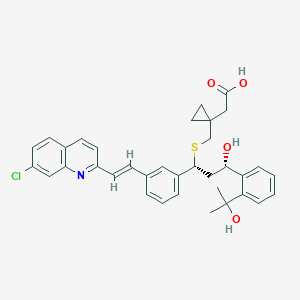
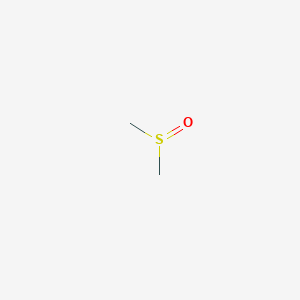

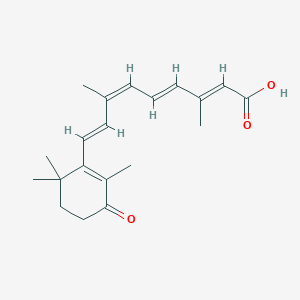
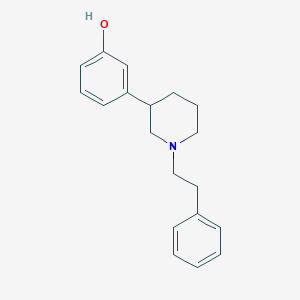
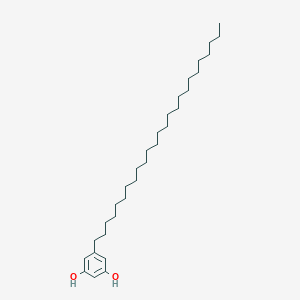
![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
